Cas no 21261-72-3 (3-Chloro-N-(2-chlorophenyl)propanamide)

3-Chloro-N-(2-chlorophenyl)propanamide is a chlorinated organic compound featuring a propanamide backbone substituted with chloro groups at the 3-position and the ortho position of the phenyl ring. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The dual chloro-substitution enhances electrophilic character, facilitating further functionalization in cross-coupling or nucleophilic substitution reactions. Its crystalline solid form ensures stability under standard storage conditions, while the defined molecular weight (228.09 g/mol) allows precise stoichiometric control in synthetic applications. The compound’s purity (>95% by HPLC) makes it particularly valuable for research and industrial processes requiring consistent performance.
3-Chloro-N-(2-chlorophenyl)propanamide structure
21261-72-3 structure
Product Name:3-Chloro-N-(2-chlorophenyl)propanamide
CAS No:21261-72-3
MF:C9H9Cl2NO
MW:218.079860448837
MDL:MFCD02973949
CID:1072805
PubChem ID:5150991
Update Time:2025-06-10

3-Chloro-N-(2-chlorophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-N-(2-chlorophenyl)propanamide
    • propanamide, 3-chloro-N-(2-chlorophenyl)-
    • MFCD02973949
    • LS-05194
    • ALBB-016589
    • 21261-72-3
    • DB-212115
    • CS-0215533
    • EN300-25804
    • Z217707118
    • STL257374
    • DTXSID60408841
    • AKOS000263169
    • SCHEMBL8556893
    • MDL: MFCD02973949
    • Inchi: 1S/C9H9Cl2NO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
    • InChI Key: SYKFGYQIAQITOF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(CCCl)=O

Computed Properties

  • Exact Mass: 217.00627
  • Monoisotopic Mass: 217.0061193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

3-Chloro-N-(2-chlorophenyl)propanamide Security Information

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3-Chloro-N-(2-chlorophenyl)propanamide Suppliers

Amadis Chemical Company Limited
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(CAS:21261-72-3)3-Chloro-N-(2-chlorophenyl)propanamide
Order Number:A1141388
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:52
Price ($):269.0
Email:sales@amadischem.com

Additional information on 3-Chloro-N-(2-chlorophenyl)propanamide

3-Chloro-N-(2-chlorophenyl)propanamide: A Comprehensive Overview

3-Chloro-N-(2-chlorophenyl)propanamide (CAS No. 21261-72-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development and advanced materials. The molecule consists of a propanamide backbone with two chlorine substituents, one on the propionyl group and another on the phenyl ring, which significantly influences its chemical behavior and reactivity.

The chemical structure of 3-Chloro-N-(2-chlorophenyl)propanamide plays a pivotal role in determining its physical and chemical properties. The presence of chlorine atoms introduces electron-withdrawing effects, which enhance the electrophilicity of the molecule and influence its reactivity in various chemical reactions. Recent studies have explored the impact of these substituents on the compound's stability, solubility, and bioavailability, making it a promising candidate for pharmaceutical applications.

From a synthetic perspective, 3-Chloro-N-(2-chlorophenyl)propanamide can be synthesized through a variety of methods, including nucleophilic acyl substitution and amide bond formation. Researchers have optimized these methods to improve yield and purity, leveraging modern catalytic techniques and green chemistry principles. These advancements have not only enhanced the efficiency of synthesis but also reduced environmental impact, aligning with current sustainability goals in chemical manufacturing.

The application potential of 3-Chloro-N-(2-chlorophenyl)propanamide is vast. In pharmacology, it has been investigated as a lead compound for developing new drugs targeting various therapeutic areas, such as inflammation and infectious diseases. Its ability to modulate enzyme activity and interact with cellular pathways makes it a valuable tool in drug discovery. Additionally, in materials science, this compound has shown promise as a precursor for advanced polymers and coatings due to its thermal stability and mechanical properties.

Recent research has also delved into the environmental fate and toxicity of 3-Chloro-N-(2-chlorophenyl)propanamide, addressing concerns related to its ecological impact. Studies have assessed its biodegradation pathways and potential toxicity to aquatic organisms, providing insights into responsible use and disposal practices. These findings underscore the importance of understanding the environmental implications of chemicals to ensure sustainable development.

In conclusion, 3-Chloro-N-(2-chlorophenyl)propanamide (CAS No. 21261-72-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound remains at the forefront of scientific innovation.

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Amadis Chemical Company Limited
(CAS:21261-72-3)3-Chloro-N-(2-chlorophenyl)propanamide
A1141388
Purity:99%
Quantity:5g
Price ($):269.0
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